molecular formula C14H12O2 B6370886 4-(2-Formylphenyl)-2-methylphenol CAS No. 1262000-63-4

4-(2-Formylphenyl)-2-methylphenol

Cat. No.: B6370886
CAS No.: 1262000-63-4
M. Wt: 212.24 g/mol
InChI Key: QLNLEKFQZXSNNH-UHFFFAOYSA-N
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Description

4-(2-Formylphenyl)-2-methylphenol is a phenolic compound characterized by a 2-methylphenol core substituted at the 4-position with a 2-formylphenyl group.

Properties

IUPAC Name

2-(4-hydroxy-3-methylphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-8-11(6-7-14(10)16)13-5-3-2-4-12(13)9-15/h2-9,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNLEKFQZXSNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683698
Record name 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262000-63-4
Record name 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium vs. Copper Catalysts

A comparative study of coupling catalysts reveals critical trade-offs:

ParameterPd(acac)₂/P(tBu)₃CuCN/CuI
Temperature (°C)80130–135
Reaction Time (h)316
Yield (%)8573
Functional Group ToleranceHigh (esters, nitriles)Moderate (sensitive to -OH)

Palladium systems excel in speed and yield but require stringent anhydrous conditions. Copper catalysts tolerate moisture but necessitate higher temperatures.

Solvent Effects

DMF emerges as the optimal solvent for both coupling and formylation steps due to its high polarity and ability to stabilize transition metals. Alternatives like THF or toluene reduce yields by 15–20%, likely due to poor reagent solubility.

Purification and Analytical Characterization

Recrystallization Techniques

Purifying 4-(2-Formylphenyl)-2-methylphenol presents challenges due to its polar functional groups. A two-step protocol achieves >99% purity:

  • Initial Purification : Flash chromatography (4:1 hexane/ethyl acetate) removes polymeric byproducts.

  • Recrystallization : Dissolve in hot n-butanol, cool to 0–5°C, and isolate crystals (mp 170–173°C).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 7.85–7.45 (m, 4H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H), 5.25 (s, 1H, -OH), 2.30 (s, 3H, -CH₃).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 3250 cm⁻¹ (-OH).

Challenges and Limitations

  • Regioselectivity in Formylation : Competing para-formylation occurs in 10–15% of cases without directing groups.

  • Catalyst Cost : Pd-based systems increase production costs by ~30% compared to Cu.

  • Acid Sensitivity : The phenolic -OH group necessitates mild deprotection conditions to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions

4-(2-Formylphenyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: 4-(2-Carboxyphenyl)-2-methylphenol.

    Reduction: 4-(2-Hydroxymethylphenyl)-2-methylphenol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(2-Formylphenyl)-2-methylphenol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound can be used in the development of biochemical assays and as a probe for studying enzyme activities.

    Industry: It can be used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-(2-Formylphenyl)-2-methylphenol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The formyl group can participate in nucleophilic addition reactions, while the phenolic hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties of Phenolic Compounds

Compound Substituents log Kow (Estimated/Observed) pKa (Estimated/Observed) Key Functional Groups
This compound 4-(2-formylphenyl), 2-methyl ~3.5–4.2* ~8.5–9.5* Formyl, phenolic -OH
Bisphenol C (BPC) 4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methyl 4.74 9.86 Hydroxyl, methyl
2-Methylphenol (o-Cresol) 2-methyl 1.95 10.3 Methyl, phenolic -OH
4-Methylphenol (p-Cresol) 4-methyl 1.94 10.3 Methyl, phenolic -OH
4-Mercapto-2-methylphenol 4-mercapto, 2-methyl ~2.8 (estimated) ~8.5 (thiol pKa) Thiol, phenolic -OH

*Estimates based on substituent contributions:

  • log Kow : The formyl group increases polarity compared to alkyl substituents but is less hydrophilic than hydroxyl or thiol groups.
  • pKa: The electron-withdrawing formyl group lowers the pKa relative to methyl- or alkoxy-substituted phenols (e.g., BPC, pKa 9.86) .

Structural and Crystallographic Behavior

  • Comparison with Alkylated Phenols: Bulky alkyl substituents (e.g., 4-(1-ethyl-1-methylpropyl)-2-methylphenol in ) increase hydrophobicity (log Kow ~5–6) but reduce hydrogen-bonding capacity compared to formyl-substituted derivatives .

Q & A

Q. What are the recommended synthetic routes for 4-(2-formylphenyl)-2-methylphenol, and how can purity be optimized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Construct the biphenyl backbone via Suzuki-Miyaura cross-coupling between a boronic acid derivative and a halogenated precursor (e.g., 2-methyl-4-bromophenol). Catalyst systems like Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) in a mixed solvent (THF/H₂O) are commonly used .
  • Step 2 : Introduce the formyl group via Vilsmeier-Haack formylation using POCl₃ and DMF under controlled temperatures (0–5°C).
  • Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm via melting point analysis .

Q. How should researchers characterize this compound spectroscopically?

  • FT-IR : Look for key bands:
    • Aldehyde C=O stretch at ~1680–1700 cm⁻¹.
    • Phenolic O-H stretch at ~3200–3400 cm⁻¹.
  • NMR :
    • ¹H NMR : Aldehyde proton at δ 9.8–10.2 ppm; aromatic protons split into multiplets due to substituent effects.
    • ¹³C NMR : Aldehyde carbon at δ 190–200 ppm; methyl group at δ 20–25 ppm.
  • Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]⁺ and rule out impurities .

Q. What safety precautions are critical when handling this compound?

  • Toxicity : Analogous cresol derivatives (e.g., 2-methylphenol) cause severe dermal/ocular irritation and systemic toxicity (e.g., hepatorenal damage) .
  • Protocols :
    • Use PPE (nitrile gloves, lab coat, goggles).
    • Work in a fume hood to avoid inhalation.
    • Neutralize waste with 10% NaOH before disposal .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve ambiguities in molecular geometry?

  • Data Collection : Use high-resolution single-crystal XRD (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement : Employ SHELXL (v.2018+) with the following parameters:
    • Anisotropic displacement parameters for non-H atoms.
    • Hydrogen atoms placed geometrically (riding model).
    • Address twinning or disorder using the TWIN/BASF commands in SHELX .
  • Validation : Check R1/wR2 values (<5% for high-quality data) and verify geometric parameters (e.g., bond lengths, angles) against similar structures in the Cambridge Structural Database .

Q. How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) be resolved for this compound?

  • Hypothesis Testing :
    • Dynamic Effects : Perform variable-temperature NMR to assess conformational exchange broadening.
    • Tautomerism : Investigate keto-enol tautomerism via deuterium exchange experiments (D₂O shake).
    • Impurity Analysis : Use 2D NMR (COSY, HSQC) to identify coupling patterns or minor contaminants .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to confirm assignments .

Q. What strategies are effective for studying the biological activity of this compound in antimicrobial assays?

  • Assay Design :
    • MIC Determination : Use broth microdilution (e.g., against S. aureus and E. coli) with serial dilutions (1–256 µg/mL).
    • Mechanistic Probes : Combine with ROS scavengers (e.g., NAC) to test oxidative stress-mediated activity.
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., halogenated or methyl-substituted derivatives) to correlate substituent effects with potency .

Q. How can researchers address discrepancies in crystallographic and spectroscopic data during structure elucidation?

  • Case Study : If XRD indicates planar geometry but NMR suggests steric hindrance:
    • Re-examine Data : Check for crystallographic disorder or solvent inclusion.
    • Complementary Techniques : Use NOESY to probe spatial proximity of substituents.
    • Theoretical Modeling : Perform MD simulations to assess conformational flexibility in solution vs. solid state .

Q. What advanced methods are suitable for analyzing environmental degradation pathways of this compound?

  • Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solution; monitor via LC-MS to identify byproducts (e.g., quinones or carboxylic acids).
  • Microbial Degradation : Use soil microcosms spiked with the compound; track degradation via GC-MS and ¹³C-isotope labeling .

Methodological Notes

  • Data Reproducibility : Report reaction yields, chromatographic Rf values, and spectroscopic conditions in detail to enable replication.

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